tert-butyl 7-cyano-6-{[(1E)-(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-5-carboxylate
Description
The compound tert-butyl 7-cyano-6-{[(1E)-(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-5-carboxylate is a pyrrolizine derivative characterized by a bicyclic pyrrolizine core substituted with a cyano group at position 7, a dimethylamino-methyleneamino moiety at position 6, and a tert-butyl ester at position 3. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
tert-butyl 1-cyano-2-(dimethylaminomethylideneamino)-6,7-dihydro-5H-pyrrolizine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)14-13(18-10-19(4)5)11(9-17)12-7-6-8-20(12)14/h10H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEKRMNBSGDMEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=C2N1CCC2)C#N)N=CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous pyrrolizine derivatives reported in recent literature, focusing on synthesis, physicochemical properties, and functional group effects.
Physicochemical and Functional Group Analysis
Key Observations :
- Steric and Solubility Effects : The tert-butyl ester in the target compound likely enhances steric hindrance and lipophilicity compared to the ethyl ester in 10a or the carboxamide in 16a.
- Electronic Properties: The dimethylamino-methyleneamino group in the target compound may exhibit stronger electron-donating effects than the benzylidene group in 16a, influencing reactivity in further functionalization.
Q & A
(Basic) What are the key considerations for synthesizing this compound with high purity and yield?
Methodological Answer:
Synthesis requires rigorous control of reaction parameters:
- Temperature: Optimized to balance reaction rate and byproduct formation (e.g., 0–5°C for nitrile group stability).
- Solvent Selection: Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates .
- Catalyst Use: Lewis acids (e.g., ZnCl₂) may stabilize reactive intermediates during cyclization.
- Purification: Column chromatography (silica gel, gradient elution) or recrystallization ensures purity. Validate via HPLC (>95% purity threshold) .
(Basic) Which analytical techniques are most reliable for characterizing this compound’s structure?
Methodological Answer:
Combine spectroscopic and chromatographic methods:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., cyano group at C7, tert-butyl at C5) .
- Mass Spectrometry (HRMS): Validate molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography: Resolve stereochemical ambiguities in the pyrrolizine core .
- HPLC-DAD: Monitor purity and detect trace impurities (<0.5% threshold) .
(Advanced) How can computational methods predict reactivity or regioselectivity in derivatization reactions?
Methodological Answer:
- Quantum Chemical Calculations (DFT): Model transition states to predict electrophilic attack sites (e.g., cyano vs. amino groups) .
- Molecular Dynamics Simulations: Assess solvent effects on reaction pathways (e.g., THF vs. DMSO stabilizing intermediates) .
- Machine Learning Models: Train on analogous pyrrolizine derivatives to forecast optimal reaction conditions (e.g., solvent/catalyst pairs) .
(Advanced) What strategies resolve contradictions in experimental vs. theoretical data (e.g., unexpected byproducts)?
Methodological Answer:
- Cross-Validation: Repeat experiments under controlled conditions (e.g., inert atmosphere to exclude oxidation) .
- In Situ Monitoring: Use Raman spectroscopy or ReactIR to detect transient intermediates .
- Retrosynthetic Analysis: Re-examine proposed mechanisms using computational tools (e.g., identify overlooked steric hindrance) .
(Advanced) How to design experiments for optimizing multi-step reaction conditions?
Methodological Answer:
Apply Design of Experiments (DoE) :
- Factors: Vary temperature (40–80°C), solvent (DMF, THF), and catalyst loading (0.1–1.0 equiv).
- Response Variables: Yield, purity, reaction time.
- Statistical Analysis: Use ANOVA to identify significant factors and interactions. For example, a central composite design reduces required trials by 40% while maintaining predictive accuracy .
(Advanced) How to assess the compound’s stability under varying storage or reaction conditions?
Methodological Answer:
- Accelerated Stability Studies: Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks.
- Analytical Tracking: Monitor degradation via HPLC-UV and LC-MS (e.g., hydrolysis of tert-butyl ester).
- Kinetic Modeling: Use Arrhenius plots to extrapolate shelf-life under standard conditions .
(Advanced) What methodologies address low solubility in aqueous or organic phases?
Methodological Answer:
- Co-Solvent Systems: Blend ethanol/water (70:30) or PEG-400/THF to enhance solubility.
- Salt Formation: React with HCl to generate a water-soluble hydrochloride salt.
- Nanoparticle Formulation: Use antisolvent precipitation with stabilizers (e.g., PVP) to produce stable nanosuspensions .
(Advanced) How to investigate the compound’s role in catalytic or multi-component reactions?
Methodological Answer:
- Mechanistic Probes: Isotope labeling (e.g., ¹⁵N at the dimethylamino group) to track participation in bond formation .
- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. non-deuterated substrates.
- High-Throughput Screening: Test 96-well plate arrays with varied substrates and catalysts to identify reactivity trends .
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